4-ヨードフェノキシ酢酸

概要

説明

Synthesis Analysis

The synthesis of derivatives of phenoxyacetic acid, such as 4-(Fmoc-aminoacyloxymethyl)phenoxyacetic acids, has been successfully achieved. The process involves the reaction of Fmoc-amino acids with (4-iodomethylphenoxy)acetic acid 2-oxo-2-phenylethyl ester, followed by the removal of the temporary protecting group through reductive cleavage with magnesium turnings . This method provides a high yield and is relevant for applications in solid-phase peptide synthesis.

Molecular Structure Analysis

Although the provided data does not directly discuss the molecular structure of 4-iodophenoxyacetic acid, it does mention the crystal structures of copper(II) complexes with related compounds, such as 4-fluorophenoxyacetic acid . These structures exhibit various coordination spheres and bonding patterns, which can be insightful when considering the structural aspects of similar compounds like 4-iodophenoxyacetic acid.

Chemical Reactions Analysis

4-Iodophenoxyacetic acid has been utilized as a reagent in the catalytic hypervalent iodine oxidation of 4-arylphenols to synthesize p-quinols, with Oxone serving as a co-oxidant . Additionally, a derivative of 4-iodophenoxyacetic acid, specifically [4-iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, has been developed as a highly reactive and easily separable catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones . These reactions highlight the reactivity and potential of 4-iodophenoxyacetic acid in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodophenoxyacetic acid derivatives can be inferred from related research. For instance, 4-iodophenylboronic acid, a derivative, has been synthesized and characterized as a potent enhancer for chemiluminescent reactions catalyzed by horseradish peroxidase . This suggests that the iodine substituent on the phenoxyacetic acid framework can significantly influence the reactivity and properties of the molecule.

科学的研究の応用

農業: 海藻栽培の促進

4-ヨードフェノキシ酢酸は、海藻の一種であるコンブの栽培に利用されてきました。 これは、海藻のライフサイクルにおいて重要な段階である配偶体と幼胞子の成長と発達を促進します . この用途は、特に夏期胞子の培養に役立ち、海藻生産の技術を向上させています。

医療研究: 有機合成における触媒剤

医療研究では、4-ヨードフェノキシ酢酸は、p-キノンの合成における触媒剤として機能します . これらの化合物は、医薬品における役割と潜在的な治療用途のために重要です。 4-ヨードフェノキシ酢酸の触媒特性は、穏やかな条件下での効率的な反応を促進します。

工業プロセス: 有機化合物の合成

工業的には、4-ヨードフェノキシ酢酸は、さまざまな有機化合物の合成における構成要素として使用されています . ヨウ素部分は、材料、化学薬品、医薬品などの製造に使用できる、より複雑な分子を作成するための汎用性の高い試薬となっています。

環境科学: 生態系サービスのための海藻の成長

環境科学における4-ヨードフェノキシ酢酸の適用は、海藻栽培におけるその使用と関連しています . 海藻は、生物多様性、水質浄化、炭素吸収源としての役割を果たし、海洋生態系において重要な役割を果たしています。 海藻の成長を促進することは、これらの生態系サービスを支えています。

バイオテクノロジー: 植物成長調整剤

バイオテクノロジーでは、4-ヨードフェノキシ酢酸は、植物成長調整剤として認識されています . これは、天然の植物ホルモンの活動を模倣し、細胞の増殖と分化を促進します。 これは、制御された植物の成長が不可欠な農業バイオテクノロジーにとって重要です。

分析化学: 植物成長調整剤の検出

4-ヨードフェノキシ酢酸は、さまざまなマトリックスにおける植物成長調整剤の検出に使用される分析化学にも関連しています . その存在量と濃度は、高度な分析技術を使用して決定できます。 これは、農産物の安全性とコンプライアンスを確保するために重要です。

作用機序

Target of Action

4-Iodophenoxyacetic acid is a type of organic compound It’s known to be used as a reagent in organic synthesis , implying that it interacts with various molecules depending on the specific reaction context.

Mode of Action

It has been used in the catalytic hypervalent iodine oxidation of p-alkoxyphenols . In this process, it’s suggested that iodine(V) species, generated in situ, are involved in the oxidation as the active catalyst .

Pharmacokinetics

It’s known that the compound is soluble in alcohol, ether, and other organic solvents, but insoluble in water . This suggests that its bioavailability could be influenced by these properties.

Result of Action

The molecular and cellular effects of 4-Iodophenoxyacetic acid’s action would depend on the specific context of its use. In the case of its use in the catalytic hypervalent iodine oxidation of p-alkoxyphenols, it contributes to the production of p-quinones .

Action Environment

The action, efficacy, and stability of 4-Iodophenoxyacetic acid can be influenced by various environmental factors. For instance, it’s sensitive to light , suggesting that exposure to light could affect its stability. Furthermore, its solubility properties indicate that the presence of certain solvents could influence its action and efficacy.

Safety and Hazards

生化学分析

Cellular Effects

The cellular effects of 4-Iodophenoxyacetic acid have been studied in the context of plant biology. For instance, it has been reported to influence the growth and development of gametophytes and young sporophytes of Laminaria, a genus of seaweed . The compound’s influence on cell function, signaling pathways, gene expression, and cellular metabolism in other organisms remains to be fully elucidated.

Molecular Mechanism

It’s known that the compound can participate in oxidation reactions

特性

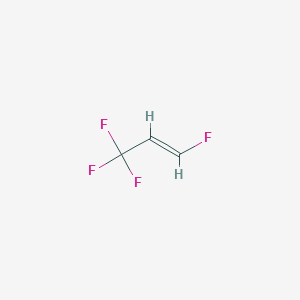

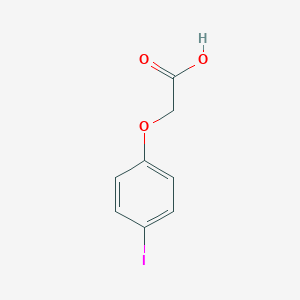

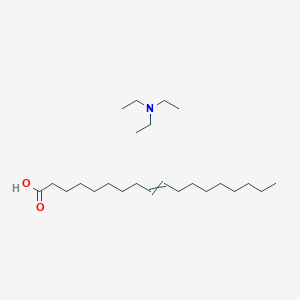

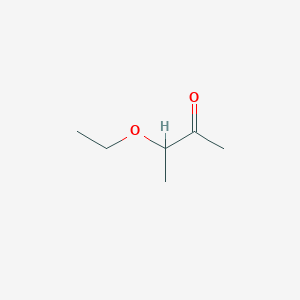

IUPAC Name |

2-(4-iodophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKORKXFKXYYHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172092 | |

| Record name | (p-Iodophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1878-94-0 | |

| Record name | 4-Iodophenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (p-Iodophenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (p-Iodophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-iodophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

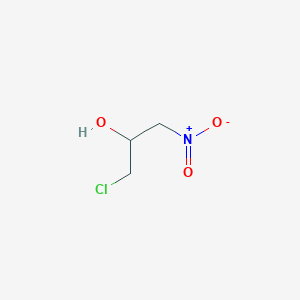

![2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester](/img/structure/B156725.png)

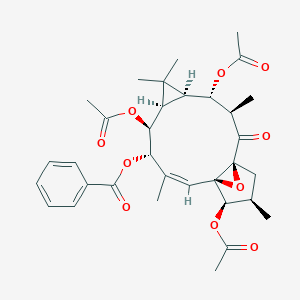

![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B156732.png)